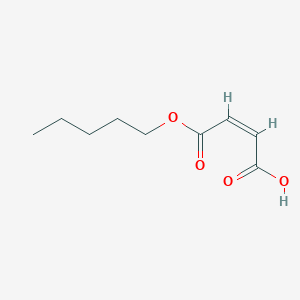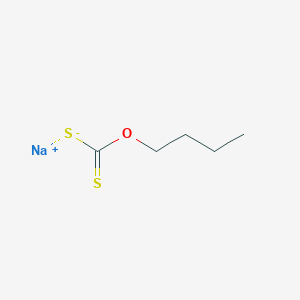
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline is a synthetic quinoline derivative with a range of applications in scientific research. Due to its unique chemical structure, this compound has been used in the synthesis of various organic compounds, as well as in the development of drugs and other pharmaceuticals.
Aplicaciones Científicas De Investigación
Antimicrobial and Antimalarial Agents
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities. One study highlights the design and synthesis of new quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents, demonstrating the compound's role in the development of potential therapeutic agents (Parthasaradhi et al., 2015).
Chemical Synthesis and Modification
The compound is also pivotal in chemical synthesis, where it undergoes various transformations. For instance, it has been used in the synthesis of 4-(trifluoromethyl)quinoline derivatives through carefully controlled conditions, illustrating its versatility in organic synthesis (Lefebvre et al., 2003). Another study emphasizes its conversion into 4-trifluoromethyl-3-quinolinecarboxylic acids, showcasing the compound's utility in the elaboration of trifluoromethylated quinolines (Marull & Schlosser, 2003).
Relay Propagation of Crowding
Research on this compound has also delved into its steric effects, such as the investigation into the relay propagation of crowding and the trifluoromethyl group's role as both an emitter and transmitter of steric pressure, which has implications for understanding molecular interactions and designing molecules with specific spatial requirements (Schlosser et al., 2006).
Biomolecular Binding Properties
The synthesis of new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines and their photophysics and biomolecular binding properties have been reported. This highlights the compound's role in the development of molecules with specific interactions with biological targets, offering insights into designing drugs with targeted biological activities (Bonacorso et al., 2018).
Antitumor Activities
Additionally, this compound derivatives have been synthesized and evaluated for their antitumor activities, demonstrating the potential for the development of new cancer therapies (El-Agrody et al., 2012).
Safety and Hazards
The safety data sheet for 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline indicates that it is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Relevant Papers The relevant papers for this compound can be found at Sigma-Aldrich .
Mecanismo De Acción
Target of Action
It’s known that quinoline derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .
Mode of Action
Quinoline compounds are known to interact with their targets through various mechanisms, including hydrogen bonding and van der Waals interactions . The presence of the trifluoromethyl group could potentially enhance the compound’s reactivity .
Biochemical Pathways
Quinoline derivatives are generally involved in a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The trifluoromethyl group could potentially influence these properties by affecting the compound’s lipophilicity and metabolic stability .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline . These factors can include pH, temperature, and the presence of other substances that can interact with the compound .
Propiedades
IUPAC Name |
4-bromo-6-chloro-2-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClF3N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWOMWBSPFAUEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615776 |
Source


|
| Record name | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18706-32-6 |
Source


|
| Record name | 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20615776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

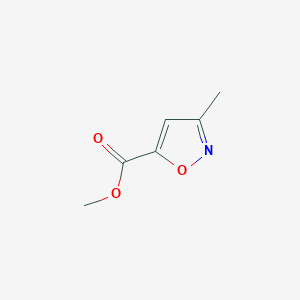
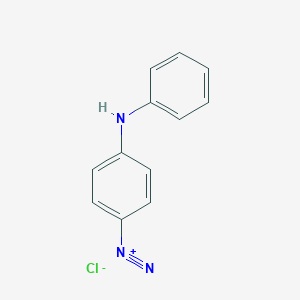
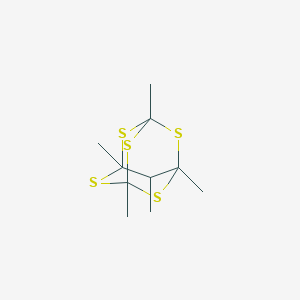
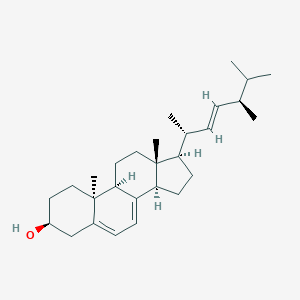
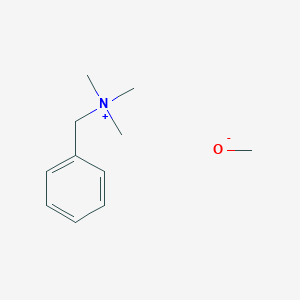
![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)
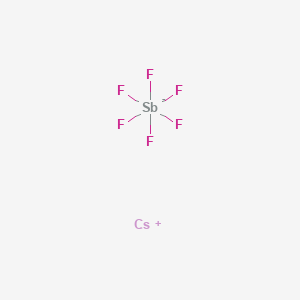
![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)


